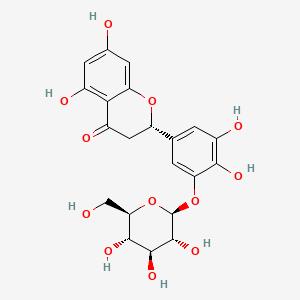

Plantagoside

Description

This compound has been reported in Plantago depressa, Plantago asiatica, and other organisms with data available.

structure given in first source; isolated from the seeds of Plantago asiatica; alpha-mannosidase inhibito

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-6-15-18(28)19(29)20(30)21(33-15)32-14-2-7(1-11(26)17(14)27)12-5-10(25)16-9(24)3-8(23)4-13(16)31-12/h1-4,12,15,18-24,26-30H,5-6H2/t12-,15+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFFBROYEDWRGB-NHXQFOETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229256 | |

| Record name | Plantagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78708-33-5 | |

| Record name | (2S)-2-[3-(β-D-Glucopyranosyloxy)-4,5-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78708-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plantagoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078708335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plantagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLANTAGOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR4TR9587N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Plantagoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantagoside, a flavanone glycoside isolated from the seeds of Plantago asiatica, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by available spectroscopic data. It further delves into its known mechanisms of action, including its role as an inhibitor of α-mannosidase and the formation of advanced glycation end products (AGEs), and its immunosuppressive properties. Detailed experimental protocols for the isolation and structural elucidation of this compound are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is chemically classified as a flavanone glycoside. Its structure consists of a (2S)-flavanone scaffold substituted with four hydroxyl groups at positions 5, 7, 4', and 5', and a β-D-glucopyranosyloxy moiety at the 3' position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | --INVALID-LINK-- |

| Molecular Formula | C₂₁H₂₂O₁₂ | --INVALID-LINK-- |

| Molecular Weight | 466.39 g/mol | --INVALID-LINK-- |

| CAS Number | 78708-33-5 | --INVALID-LINK-- |

| Canonical SMILES | C1--INVALID-LINK--C3=CC(=C(C(=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | --INVALID-LINK-- |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the original 1981 publication in the Chemical and Pharmaceutical Bulletin contains the specific ¹H and ¹³C NMR data, access to this specific dataset is limited. However, the principles of its structural determination are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum would reveal signals corresponding to the aromatic protons on the A and B rings of the flavanone core, the protons of the heterocyclic C ring, and the protons of the glucose moiety. The coupling constants between these protons would help in assigning their relative stereochemistry.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show 21 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts of these signals would indicate the nature of each carbon (e.g., aromatic, aliphatic, carbonyl, glycosidic).

Note: A detailed table of ¹H and ¹³C NMR chemical shifts for this compound is not provided here due to the inaccessibility of the original publication data.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

-

High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecule, allowing for the determination of its molecular formula (C₂₁H₂₂O₁₂).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would show the loss of the glucose moiety (a neutral loss of 162 Da), a characteristic feature of glycosides, and further fragmentation of the aglycone, confirming the connectivity of the flavanone core.

Biological Activities and Signaling Pathways

This compound exhibits several noteworthy biological activities. The following sections describe these activities and the current understanding of their underlying mechanisms.

Inhibition of Advanced Glycation End Products (AGEs) Formation

This compound is a potent inhibitor of the Maillard reaction and the subsequent formation of advanced glycation end products (AGEs)[1]. AGEs are implicated in the pathogenesis of diabetic complications. The inhibitory mechanism involves the prevention of protein cross-linking.

Caption: High-level overview of this compound's inhibition of AGE formation.

α-Mannosidase Inhibition

This compound is a specific and non-competitive inhibitor of jack bean α-mannosidase, with an IC₅₀ value of 5 µM. It also demonstrates inhibitory activity against α-mannosidase in mouse liver lysosomes and microsomes. α-Mannosidases are involved in the processing of N-linked glycoproteins, and their inhibition can have various physiological effects.

Caption: Non-competitive inhibition of α-mannosidase by this compound.

Immunosuppressive Activity

This compound has been shown to suppress immune responses. Specifically, it inhibits the antibody response to sheep red blood cells and concanavalin A-induced lymphocyte proliferation[2]. This suggests a potential role for this compound in modulating immune function, although the detailed signaling cascade remains to be fully elucidated.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and structural characterization of natural products from Plantago species.

Isolation and Purification of this compound

This protocol is adapted from the methodology used for isolating similar compounds from Plantago asiatica.

-

Extraction:

-

Air-dried and powdered seeds of Plantago asiatica are extracted with 80% aqueous ethanol at room temperature with stirring for 24 hours.

-

The extraction is repeated three times.

-

The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with n-hexane and n-butanol.

-

The n-butanol fraction, which contains the glycosides, is collected and concentrated to dryness.

-

-

Chromatographic Purification:

-

The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol in water.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC).

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water.

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

Structural Elucidation

The structure of the purified this compound is confirmed using the following spectroscopic methods:

-

Mass Spectrometry:

-

Instrument: High-resolution time-of-flight mass spectrometer (HR-TOF-MS) with an electrospray ionization (ESI) source.

-

Mode: Negative or positive ion mode.

-

Analysis: The exact mass is used to confirm the molecular formula. MS/MS fragmentation is used to observe the loss of the sugar moiety and to characterize the aglycone.

-

-

NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR for proton assignments.

-

¹³C NMR and DEPT for carbon assignments.

-

2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of protons and carbons and to confirm the structure.

-

-

Caption: General workflow for the isolation and structural elucidation of this compound.

Conclusion

This compound presents a compelling profile as a bioactive natural product with a well-defined chemical structure. Its demonstrated activities as an inhibitor of AGEs formation, an α-mannosidase inhibitor, and an immunosuppressive agent highlight its potential for further investigation in the context of drug discovery and development. The methodologies outlined in this guide provide a framework for researchers to isolate, characterize, and further explore the therapeutic potential of this intriguing flavanone glycoside. Further research is warranted to fully elucidate the detailed molecular signaling pathways underlying its biological effects.

References

The Putative Biosynthesis of Plantagoside in Plantago asiatica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantagoside, a flavanone glycoside found in Plantago asiatica, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production. This technical guide delineates a putative biosynthetic pathway of this compound, leveraging established knowledge of flavonoid biosynthesis and supported by transcriptomic data from Plantago asiatica. We provide a detailed overview of the enzymatic steps, from the precursor L-phenylalanine to the final product, and present detailed experimental protocols for the characterization of key enzymes. While specific kinetic and quantitative data for the this compound pathway remain to be fully elucidated, this guide offers a foundational framework for future research and development.

Introduction

Plantago asiatica L., a perennial herb, is a well-known plant in traditional medicine, particularly in East Asia. Its therapeutic properties are attributed to a rich profile of secondary metabolites, including flavonoids. Among these, this compound, a flavanone glycoside, is of significant interest. The core structure of this compound is a flavanone skeleton, specifically (2S)-naringenin, which undergoes a series of hydroxylation and glycosylation modifications to yield the final molecule. This guide proposes a detailed putative biosynthetic pathway for this compound in P. asiatica, providing a roadmap for its further study and potential biotechnological applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general phenylpropanoid and flavonoid pathways, commencing with the amino acid L-phenylalanine. The pathway can be divided into two main stages: the formation of the flavanone core and the subsequent modification of this core.

Stage 1: Formation of the (2S)-Naringenin Core

This stage involves the conversion of L-phenylalanine to (2S)-naringenin, the precursor flavanone.

-

L-Phenylalanine to Cinnamic acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic acid to p-Coumaric acid: The hydroxylation of cinnamic acid at the 4-position is carried out by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

p-Coumaric acid to p-Coumaroyl-CoA: The activation of p-coumaric acid to its coenzyme A thioester is catalyzed by 4-Coumarate:CoA Ligase (4CL) .

-

p-Coumaroyl-CoA to Naringenin Chalcone: The condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) is catalyzed by Chalcone Synthase (CHS) , a key enzyme that forms the C6-C3-C6 backbone of flavonoids.

-

Naringenin Chalcone to (2S)-Naringenin: The stereospecific isomerization of naringenin chalcone to the flavanone (2S)-naringenin is catalyzed by Chalcone Isomerase (CHI) .

Stage 2: Modification of (2S)-Naringenin to this compound

This stage involves a series of hydroxylation and glycosylation steps to produce this compound.

-

(2S)-Naringenin to Eriodictyol: The hydroxylation of (2S)-naringenin at the 3'-position of the B-ring is catalyzed by Flavonoid 3'-Hydroxylase (F3'H) , another cytochrome P450 enzyme.

-

Eriodictyol to Pentahydroxyflavanone: Further hydroxylation at the 5'-position of the B-ring is catalyzed by Flavonoid 3',5'-Hydroxylase (F3'5'H) . This step is crucial for establishing the characteristic 3',4',5'-trihydroxy substitution pattern of the B-ring in this compound's aglycone.

-

Pentahydroxyflavanone to this compound: The final step is the glycosylation of the pentahydroxyflavanone at the 3'-hydroxyl group with a glucose molecule from UDP-glucose. This reaction is catalyzed by a specific Flavonoid 3'-O-Glucosyltransferase (F3'OGT) .

Evidence from a de novo transcriptome assembly of Plantago asiatica supports the presence of genes encoding these key enzymes, suggesting the viability of this proposed pathway in the plant[1].

Visualization of the Biosynthetic Pathway

Caption: Putative biosynthetic pathway of this compound in Plantago asiatica.

Quantitative Data

Specific quantitative data on the concentrations of intermediates and the kinetic properties of enzymes in the this compound biosynthetic pathway in Plantago asiatica are currently limited in the scientific literature. However, studies on the total flavonoid content in Plantago species provide a general context for the production of these compounds.

| Plantago Species | Tissue | Total Flavonoid Content (mg/g dry weight) | Reference |

| Plantago major | Aerial parts | 5.31 - 13.10 (as quercetin equivalent) | [2] |

| Plantago asiatica | Whole plant | Not specified, but flavonoids are major components | [3] |

| Plantago lanceolata | Leaves | Not specified, but contains flavonoids | [3] |

Experimental Protocols

The following are detailed protocols for the characterization of key enzymes in the proposed this compound biosynthetic pathway.

Protocol for Heterologous Expression and Purification of Flavonoid Biosynthesis Enzymes

This protocol describes a general workflow for producing recombinant enzymes for in vitro assays.

Caption: General workflow for heterologous expression and characterization of enzymes.

In Vitro Assay for Flavonoid 3',5'-Hydroxylase (F3'5'H) Activity

Objective: To determine the catalytic activity of a candidate F3'5'H enzyme from P. asiatica.

Materials:

-

Purified recombinant F3'5'H enzyme

-

Substrate: Eriodictyol (dissolved in DMSO)

-

NADPH

-

Reaction buffer: 50 mM potassium phosphate buffer, pH 7.5

-

Microsomes from a yeast strain expressing a cytochrome P450 reductase (if the F3'5'H is co-expressed)

-

Quenching solution: Acetonitrile with 1% formic acid

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 100 µM NADPH, and the purified F3'5'H enzyme (and microsomes if required).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate, eriodictyol, to a final concentration of 50 µM.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to detect the formation of pentahydroxyflavanone. The product can be identified by comparing its retention time and UV-Vis spectrum with an authentic standard (if available) or by LC-MS analysis for mass verification.

In Vitro Assay for Flavonoid 3'-O-Glucosyltransferase (F3'OGT) Activity

Objective: To determine the catalytic activity of a candidate F3'OGT enzyme from P. asiatica.

Materials:

-

Purified recombinant F3'OGT enzyme

-

Substrate: Pentahydroxyflavanone (dissolved in DMSO)

-

Sugar donor: UDP-glucose

-

Reaction buffer: 100 mM Tris-HCl, pH 7.5

-

Quenching solution: Methanol

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 2 mM UDP-glucose, and the purified F3'OGT enzyme.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate, pentahydroxyflavanone, to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to detect the formation of this compound. The product can be identified by comparing its retention time and UV-Vis spectrum with an authentic standard or by LC-MS analysis.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Plantago asiatica. The proposed pathway, based on the well-established flavonoid biosynthesis route, is supported by the presence of homologous genes in the P. asiatica transcriptome. The detailed experimental protocols provided herein offer a practical framework for the functional characterization of the key enzymes involved.

Future research should focus on the definitive identification and characterization of the specific enzymes from P. asiatica responsible for each step of the pathway. The determination of their kinetic parameters and substrate specificities will be crucial for a complete understanding of this compound biosynthesis. Furthermore, quantitative analysis of the pathway intermediates in different tissues and at various developmental stages of the plant will provide valuable insights into the regulation of its production. Ultimately, this knowledge will be instrumental for the development of metabolic engineering strategies aimed at enhancing the yield of this promising bioactive compound in either its native plant host or in microbial systems.

References

Physical and chemical properties of Plantagoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantagoside, a flavanone glycoside predominantly isolated from the seeds of Plantago asiatica, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its known signaling pathway interactions, and detailed experimental protocols for its study. As a specific and non-competitive inhibitor of α-mannosidase and a potent inhibitor of the Maillard reaction, this compound presents considerable therapeutic potential, particularly in the context of diabetic complications and immune response modulation. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a flavonoid compound that exists as a white to off-white powder in its purified form.[1][2] Its structural and physical characteristics are summarized below.

Structural and General Properties

A compilation of the fundamental physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₂O₁₂ | [3] |

| Molecular Weight | 466.39 g/mol | [3] |

| IUPAC Name | (2S)-2-[3-(β-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | [2] |

| CAS Number | 78708-33-5 | [3] |

| Physical Description | White to off-white solid powder | [1][2] |

| Melting Point | Not experimentally determined in the reviewed literature. Predicted: 868.6±65.0 °C | [2] |

| Density | 1.735 g/cm³ (Predicted) | [2] |

| pKa | 7.48±0.40 (Predicted) | [2] |

Solubility

This compound exhibits solubility in a range of organic solvents. This information is crucial for the design of in vitro and in vivo studies.

| Solvent | Solubility | Source(s) |

| DMSO | 100 mg/mL (214.41 mM) | [4][5] |

| Pyridine | Soluble | [1] |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | [1] |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. A summary of the available spectral data is provided below.

1.3.1. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification and structural analysis of this compound. In negative ion mode, the precursor ion [M-H]⁻ is observed at m/z 465.[6] The fragmentation pattern provides valuable structural information.

-

ESI-MS/MS Fragmentation: A characteristic fragmentation involves the loss of the glucose moiety.[7]

1.3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol is expected to exhibit absorption bands characteristic of flavonoids.[8] Flavonoids typically show two major absorption bands: Band I (300-380 nm) and Band II (240-280 nm).[9] While specific maxima for pure this compound are not detailed in the provided search results, analysis of Plantago major extracts containing flavonoids shows absorption peaks around 227 nm, 411 nm, and 505 nm.[8]

1.3.3. Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. For flavonoids in general, these include:

-

O-H stretching: A broad band around 3400 cm⁻¹

-

C=O stretching (ketone): Around 1650 cm⁻¹

-

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region

-

C-O stretching: In the 1300-1000 cm⁻¹ region

While a specific spectrum for this compound is not provided, the FT-IR spectrum of Plantago major mucilage, which contains polysaccharides, shows a broad OH stretching band around 3437.5 cm⁻¹, a C=O stretching band at 1742.9 cm⁻¹, and a C-O stretching vibration at 1040.1 cm⁻¹.[10]

1.3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural assignment of this compound. While a complete, assigned dataset for this compound was not found in the provided search results, general chemical shifts for flavonoid structures can be inferred.

Stability

The stability of this compound is influenced by factors such as pH and temperature. Generally, flavonoids can undergo degradation under harsh conditions.[11] Studies on related compounds like verbascoside show that stability is pH-dependent, with greater stability in acidic conditions compared to neutral or alkaline solutions.[12][13] Temperature also significantly impacts the degradation rate, with higher temperatures accelerating hydrolysis.[14]

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily through the inhibition of α-mannosidase and the Maillard reaction.

Inhibition of α-Mannosidase and Impact on N-Glycan Processing

This compound is a specific, non-competitive inhibitor of jack bean α-mannosidase, with an IC₅₀ of 5 µM.[15][16] α-Mannosidases are key enzymes in the N-glycan processing pathway, which is crucial for the proper folding and function of glycoproteins. By inhibiting α-mannosidase II in the Golgi apparatus, this compound can disrupt the trimming of mannose residues from high-mannose N-glycans, leading to an accumulation of hybrid-type glycans and preventing the formation of complex-type N-glycans. This disruption can have profound effects on cellular processes such as cell-cell recognition, signaling, and immune responses.[17]

References

- 1. This compound | CAS:78708-33-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | 78708-33-5 [chemicalbook.com]

- 3. This compound | C21H22O12 | CID 174157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleck.co.jp [selleck.co.jp]

- 5. selleckchem.com [selleckchem.com]

- 6. A Strategy for Identification and Structural Characterization of Compounds from Plantago asiatica L. by Liquid Chromatography-Mass Spectrometry Combined with Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The effect of different storage conditions on the chemical stability, laxative effect and acute toxicity of sennoside solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033687) [hmdb.ca]

- 14. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound, a novel alpha-mannosidase inhibitor isolated from the seeds of Plantago asiatica, suppresses immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Mechanism of Action of Plantagoside

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plantagoside, a phenylethanoid glycoside primarily isolated from plants of the Plantago genus, has demonstrated a spectrum of pharmacological activities in preclinical in vitro studies.[1] Its therapeutic potential stems from a multi-targeted mechanism of action, encompassing potent anti-inflammatory, antioxidant, anti-cancer, and anti-glycation properties. This document provides a detailed technical overview of the molecular pathways and cellular processes modulated by this compound in vitro. Key mechanisms include the significant downregulation of the NF-κB and MAPK signaling cascades, the mitigation of oxidative stress, the induction of apoptosis and inhibition of metastasis in cancer cells via the PI3K/Akt pathway, and the potent inhibition of advanced glycation end-product (AGE) formation. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to facilitate further research and drug development efforts.

Core Mechanisms of Action

Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Signaling

This compound exerts robust anti-inflammatory effects by targeting two central signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.

-

NF-κB Pathway: In inflammatory conditions, stimuli like lipopolysaccharide (LPS) or pro-inflammatory cytokines trigger the phosphorylation and subsequent degradation of IκB proteins.[2] This releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes.[3][4] In vitro studies demonstrate that this compound (also referred to as Plantamajoside) effectively inhibits this process. It prevents the nuclear translocation of the p65 subunit, thereby blocking the activation of NF-κB.[3] This suppression leads to a significant downstream reduction in the expression of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4][5]

-

MAPK Pathway: The MAPK pathway, comprising key kinases such as JNK, p38, and ERK, is crucial for transducing extracellular signals into cellular responses, including inflammation.[6][7] Research shows that this compound can inhibit the phosphorylation of JNK and p38 MAPKs in various cell types, including human umbilical vein endothelial cells (HUVECs) and chondrocytes.[3][5] By blocking the activation of these kinases, this compound prevents the upstream signaling that contributes to the inflammatory response, including the expression of adhesion molecules involved in monocyte adhesion to endothelial cells.[3]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to cellular damage.[8] While direct studies on this compound are emerging, extracts from Plantago species, rich in this compound, show significant antioxidant activity.[9][10][11][12][13] The proposed mechanisms involve both direct ROS scavenging and the upregulation of endogenous antioxidant systems. Recent studies indicate this compound alleviates oxidative stress in vivo by modulating purine metabolism and enhancing antioxidant capacity.[14][15] This action is likely mediated through the activation of transcription factors like Nrf2, which control the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[8]

Anti-Cancer Effects

This compound exhibits multi-faceted anti-tumor activity by modulating key signaling pathways that govern cell survival, proliferation, and metastasis.

-

Inhibition of Cell Viability and Proliferation: this compound has been shown to inhibit the viability of various cancer cell lines, including esophageal squamous cell carcinoma (Eca-109, TE-1), acute myeloid leukemia (MOLM-13, HL-60), and liver cancer (HepG2, Huh-7), in a concentration-dependent manner.[4][16][17] This effect is often linked to the induction of cell cycle arrest, typically at the G0/G1 phase.[17]

-

Induction of Apoptosis: A key anti-cancer mechanism of this compound is the induction of apoptosis. It modulates the expression of Bcl-2 family proteins, decreasing the level of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[18] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as cleaved-caspase-3, culminating in programmed cell death.[17]

-

Suppression of Metastasis and EMT: this compound can inhibit cancer cell migration and invasion.[18] One mechanism is the suppression of the epithelial-mesenchymal transition (EMT), a process critical for metastasis. In esophageal and liver cancer cells, this compound was found to inhibit LPS-induced and hypoxia-induced EMT, respectively.[4][18]

-

Modulation of Pro-Survival Signaling (PI3K/Akt): The PI3K/Akt pathway is a critical pro-survival signaling cascade often hyperactivated in cancer. This compound has been shown to suppress the activation of this pathway by reducing the phosphorylation of Akt and its downstream target, GSK3β.[16] In acute myeloid leukemia cells, inhibition of both the PI3K/Akt and NF-κB pathways is central to this compound's anti-proliferative effects.[17] Furthermore, it enhances the anti-cancer effects of metformin in liver cancer by suppressing Akt/GSK3β signaling.[16]

Anti-Glycation Effects

Protein glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to diabetic complications and aging by inducing protein cross-linking and cellular dysfunction. This compound is a potent inhibitor of the Maillard reaction and AGE formation.[19][20]

-

Inhibition of AGE Formation: In vitro assays using a BSA-ribose model show that this compound effectively inhibits the formation of fluorescent AGEs in a concentration-dependent manner.[19]

-

Prevention of Protein Cross-Linking: Glycation can cause proteins like lysozyme to form cross-linked dimers and aggregates. This compound significantly inhibits this ribose-induced protein cross-linking.[19]

-

Mechanism: The inhibitory mechanism of this compound on AGE formation appears to differ from that of the standard inhibitor aminoguanidine, suggesting a potentially novel mode of action.[19] This anti-glycation activity is crucial for its protective effects on endothelial cells against glyceraldehyde-induced AGEs.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound.

Table 1: Anti-Glycation Activity of this compound

| Assay System | Substrate | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| AGE Formation | N-α-acetyllysine | 25 µM | 46% inhibition | [19] |

| AGE Formation | N-α-acetylarginine | 25 µM | 73% inhibition | [19] |

| Protein Cross-linking | Lysozyme + Ribose | 12.5 - 200 µM | Concentration-dependent inhibition |[19] |

Table 2: Cytotoxicity and Anti-Cancer Effects of this compound

| Cell Line | Cancer Type | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Eca-109, TE-1 | Esophageal Squamous Cell Carcinoma | This compound | Concentration-dependent inhibition of cell viability | [4] |

| MDA-MB-231 | Breast Cancer | This compound | Inhibition of proliferation, migration, and invasion | [18] |

| HepG2, Huh-7 | Liver Cancer | This compound + Metformin | Promoted metformin-induced apoptosis and proliferation arrest | [16] |

| MOLM-13, HL-60 | Acute Myeloid Leukemia | this compound | Dose-dependent suppression of proliferation and induction of apoptosis |[17] |

Note: Specific IC50 values for this compound are not consistently reported across the reviewed literature, with many studies describing effects in a "concentration-dependent" manner.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., Eca-109, TE-1) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated forms of MAPK and Akt.

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p38, anti-p-JNK, anti-p-Akt, anti-NF-κB p65, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensity is quantified using densitometry software.

In Vitro Protein Glycation Assay

This assay assesses the ability of a compound to inhibit the formation of AGEs.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing Bovine Serum Albumin (BSA) (e.g., 10 mg/mL) and a reducing sugar (e.g., 500 mM D-ribose) in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Treatment: Various concentrations of this compound (e.g., 12.5 to 200 µM) or a control inhibitor (aminoguanidine) are added to the reaction mixture.

-

Incubation: The mixtures are incubated under sterile conditions at 37°C for an extended period (e.g., 1-2 weeks).

-

Fluorescence Measurement: The formation of fluorescent AGEs is measured periodically using a spectrofluorometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

Analysis of Cross-linking (SDS-PAGE): To assess protein cross-linking, samples from the incubation mixture are analyzed by SDS-PAGE. A reduction in the monomeric BSA band and the appearance of higher molecular weight bands (dimers, aggregates) indicate cross-linking. The inhibitory effect of this compound is observed by the preservation of the monomeric BSA band.

Conclusion

The in vitro evidence strongly supports this compound as a promising multi-target therapeutic agent. Its ability to concurrently inhibit key inflammatory (NF-κB, MAPK), oncogenic (PI3K/Akt), and pathological glycation pathways highlights its potential for development in treating a range of complex diseases, including chronic inflammatory conditions, cancer, and diabetic complications. The detailed mechanisms and protocols outlined in this guide serve as a foundational resource for scientists and researchers aiming to further explore and harness the therapeutic capabilities of this compound. Future in vitro and in vivo studies should focus on elucidating more precise IC50 values across various cell lines, exploring synergistic effects with existing therapies, and further detailing its impact on the antioxidant response system.

References

- 1. This compound | C21H22O12 | CID 174157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. Plantamajoside from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plantamajoside inhibits lipopolysaccharide-induced epithelial-mesenchymal transition through suppressing the NF-κB/IL-6 signaling in esophageal squamous cell carcinoma cells [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Isolation of Antioxidant Constituents from Plantago asiatica L. and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Isolation of Antioxidant Constituents from Plantago asiatica L. and In Vitro Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant activity of Plantago bellardii All - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protective Effect of Plantago major Extract against t-BOOH-Induced Mitochondrial Oxidative Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Alleviate Hepatic Inflammation, Oxidative Stress and Histopathological Damage in D-Galactose-Induced Senescent Mice by Modulating Purine Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Alleviate Hepatic Inflammation, Oxidative Stress and Histopathological Damage in D‐Galactose‐Induced Senescent Mice by Modulating Purine Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potent Protein Glycation Inhibition of this compound in Plantago major Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Targets of Plantagoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantagoside, a flavanone glucoside isolated from the seeds of Plantago asiatica, is a natural compound with a growing body of research highlighting its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known molecular targets of this compound, its mechanisms of action, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of metabolic diseases, inflammation, and oncology.

Core Pharmacological Targets and Mechanisms of Action

This compound exhibits a range of biological effects by interacting with specific molecular targets. The primary and most well-characterized activities include α-mannosidase inhibition, prevention of advanced glycation end-product (AGE) formation, and modulation of key signaling pathways involved in inflammation and cancer.

Inhibition of α-Mannosidase

This compound is a potent and specific non-competitive inhibitor of jack bean α-mannosidase.[1][2][3][4][5] This enzyme plays a crucial role in the processing of N-linked glycoproteins, and its inhibition can impact various cellular processes, including immune responses. The inhibitory action of this compound on α-mannosidase is a key aspect of its immunosuppressive effects.[2][5]

Inhibition of Advanced Glycation End-Product (AGE) Formation

This compound is a potent inhibitor of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that leads to the formation of AGEs.[2][6][7] AGEs are implicated in the pathogenesis of diabetic complications.[2] this compound's ability to inhibit AGE formation and protein cross-linking suggests its therapeutic potential in the prevention and management of diabetes-related pathologies.[2][6][7]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of JNK and p38 MAPKs.[8] This leads to a downstream reduction in the expression of pro-inflammatory mediators. While some studies on Plantago extracts suggest inhibition of cyclooxygenase-2 (COX-2), direct quantitative data on this compound's COX-2 inhibition is still emerging.[10][11][12][13][14]

Anticancer Activity

This compound has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.[1][15][16][17][18][19] Its anticancer mechanisms involve the modulation of several signaling pathways, including the PI3K/Akt and JAK/STAT pathways.[15][17] Furthermore, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are critical for cancer cell invasion and metastasis.[16]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Substrate/Assay | This compound IC50 | Notes | Reference(s) |

| α-Mannosidase | Jack bean α-mannosidase | 5 µM | Non-competitive inhibitor. | [1][2][3][4][5] |

| Maillard Reaction | Fluorometric BSA assay | 1.2 µM | 83-times stronger than aminoguanidine (IC50, 100 µM). | [2][20] |

Table 2: Anticancer Activity of this compound (Plantamajoside)

| Cancer Cell Line | Assay | This compound IC50 | Treatment Duration | Reference(s) |

| MCF-7 (Breast) | SRB Assay | 225.10 µg/mL | Not Specified | [15] |

| HepG2 (Liver) | MTT Assay | 156.1 µM | 72 hours | [1] |

| OVCAR-3 (Ovarian) | MTT Assay | 138.9 µM | 72 hours | [1] |

| U138-MG (Glioblastoma) | MTT Assay | > 200 µM | 48 hours | [1] |

| MOLM-13 (AML) | Not Specified | Dose-dependent suppression | Not Specified | [17] |

| HL-60 (AML) | Not Specified | Dose-dependent suppression | Not Specified | [17] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound.

Anti-inflammatory Signaling Pathway

Caption: this compound's anti-inflammatory mechanism.

Anticancer Signaling Pathway

Caption: this compound's anticancer signaling modulation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the pharmacological activities of this compound.

α-Mannosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on α-mannosidase activity.

Principle: This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-mannopyranoside by the action of α-mannosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Materials:

-

Jack bean α-mannosidase

-

p-Nitrophenyl-α-D-mannopyranoside (substrate)[7]

-

This compound (test compound)

-

Sodium acetate buffer (pH 4.5)

-

Sodium carbonate (to stop the reaction)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of sodium acetate buffer to each well.

-

Add 10 µL of various concentrations of this compound solution to the test wells. Add 10 µL of solvent to the control and blank wells.

-

Add 20 µL of jack bean α-mannosidase solution to the test and control wells. Add 20 µL of buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Start the reaction by adding 20 µL of p-nitrophenyl-α-D-mannopyranoside solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of sodium carbonate solution to all wells.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Advanced Glycation End-Product (AGE) Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit the formation of AGEs in vitro.

Principle: This fluorometric assay measures the formation of fluorescent AGEs resulting from the non-enzymatic reaction between bovine serum albumin (BSA) and a reducing sugar (e.g., glucose or fructose). The reduction in fluorescence intensity in the presence of an inhibitor indicates its anti-glycation activity.[9][16]

Materials:

-

Bovine Serum Albumin (BSA)

-

Glucose or Fructose

-

This compound (test compound)

-

Aminoguanidine (positive control)

-

Phosphate buffered saline (PBS, pH 7.4)

-

Sodium azide (to prevent microbial growth)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and glucose or fructose (e.g., 0.5 M) in PBS.

-

Add sodium azide (e.g., 0.02%) to the reaction mixture.

-

In a 96-well black microplate, add 100 µL of the reaction mixture to each well.

-

Add 10 µL of various concentrations of this compound solution to the test wells. Add 10 µL of aminoguanidine solution to the positive control wells and 10 µL of solvent to the negative control wells.

-

Seal the plate and incubate at 37°C for 7 days in the dark.

-

After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorescence microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of negative control)] x 100

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lymphocyte Proliferation Assay ([3H]Thymidine Incorporation)

Objective: To assess the effect of this compound on lymphocyte proliferation.

Principle: This assay measures the incorporation of a radiolabeled nucleoside, [3H]thymidine, into the DNA of proliferating lymphocytes. The amount of radioactivity incorporated is proportional to the rate of cell division.[1][2][6][8][20]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Mitogen (e.g., Concanavalin A or Phytohemagglutinin)

-

This compound (test compound)

-

[3H]Thymidine

-

96-well cell culture plate

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium.

-

Seed the cells in a 96-well plate at a density of, for example, 1 x 10^5 cells/well.

-

Add various concentrations of this compound to the test wells.

-

Add the mitogen to all wells except the unstimulated control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Pulse the cells by adding [3H]thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters to remove unincorporated [3H]thymidine.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation.

Western Blot Analysis for NF-κB and MAPK Signaling

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the levels of total and phosphorylated forms of key signaling proteins in the NF-κB and MAPK pathways.[21][22][23][24]

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

LPS (lipopolysaccharide) for stimulation

-

This compound (test compound)

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a culture dish and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 minutes).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Migration and Invasion Assay (MMP-2 and MMP-9 Activity)

Objective: To assess the effect of this compound on cancer cell migration and invasion, and the activity of MMP-2 and MMP-9.

Principle: A Boyden chamber assay is used to measure cell migration and invasion through a porous membrane, which can be coated with Matrigel to simulate the extracellular matrix for invasion assays. Gelatin zymography is used to detect the activity of MMP-2 and MMP-9 in conditioned media from cell cultures.[3][4][18][25][26]

Materials for Transwell Assay:

-

Transwell inserts with porous membranes (e.g., 8 µm pores)

-

Matrigel (for invasion assay)

-

Cancer cell line

-

Serum-free medium and medium with FBS

-

This compound (test compound)

-

Cotton swabs, methanol, and crystal violet stain

Procedure for Transwell Assay:

-

For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify.

-

Seed cancer cells in serum-free medium in the upper chamber of the inserts.

-

Add different concentrations of this compound to the upper chamber.

-

Add medium containing FBS as a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Materials for Gelatin Zymography:

-

Conditioned medium from cancer cell cultures treated with this compound

-

SDS-PAGE gels containing gelatin

-

Zymogram renaturing buffer

-

Zymogram developing buffer

-

Coomassie Brilliant Blue staining solution and destaining solution

Procedure for Gelatin Zymography:

-

Collect conditioned medium from cell cultures treated with or without this compound.

-

Concentrate the proteins in the conditioned medium.

-

Separate the proteins on an SDS-PAGE gel containing gelatin under non-reducing conditions.

-

After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

-

Incubate the gel in developing buffer at 37°C overnight to allow the MMPs to digest the gelatin.

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Quantify the band intensities to determine the relative activity of MMP-2 and MMP-9.

Conclusion

This compound is a multi-target natural compound with significant therapeutic potential. Its well-defined inhibitory actions on α-mannosidase and AGE formation provide a strong rationale for its investigation in metabolic and diabetic-related disorders. Furthermore, its ability to modulate key inflammatory and cancer-related signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, underscores its promise as a lead compound for the development of novel anti-inflammatory and anticancer agents. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties of this compound and to design and execute experiments aimed at unlocking its full therapeutic potential. The detailed protocols and compiled quantitative data are intended to facilitate reproducible and robust scientific inquiry in this exciting area of natural product research.

References

- 1. Lab13 [science.umd.edu]

- 2. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing MMP-2/9 Proteolytic Activity and Activation Status by Zymography in Preclinical and Clinical Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. abcam.com [abcam.com]

- 6. revvity.com [revvity.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 9. plantsjournal.com [plantsjournal.com]

- 10. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of nuclear factor kappaB activation and cyclooxygenase-2 expression by aqueous extracts of Hispanic medicinal herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective inhibition of COX-2 by a standardized CO2 extract of Humulus lupulus in vitro and its activity in a mouse model of zymosan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. abcam.cn [abcam.cn]

- 16. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]

- 17. pubcompare.ai [pubcompare.ai]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

- 19. Glycosynth - p-Nitrophenyl alpha-D-mannopyranoside [glycosynth.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of cancer cell migration with CuS@ mSiO2-PEG nanoparticles by repressing MMP-2/MMP-9 expression - PMC [pmc.ncbi.nlm.nih.gov]

Plantagoside: A Technical Guide to its α-Mannosidase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the alpha-mannosidase inhibitory activity of Plantagoside, a flavanone glucoside isolated from the seeds of Plantago asiatica.[1] this compound has been identified as a specific, non-competitive inhibitor of α-mannosidase, an enzyme crucial in the processing of N-linked glycoproteins.[1] This document summarizes the quantitative data, details relevant experimental protocols, and visualizes key processes and pathways related to the study of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against α-mannosidase has been quantified, providing key metrics for its efficacy and specificity.

| Parameter | Enzyme Source | Value | Inhibition Type | Reference |

| IC50 | Jack Bean α-Mannosidase | 5 µM | Non-competitive | [1] |

| Specificity | β-Mannosidase, β-Glucosidase, Sialidase | Negligible to weak inhibition | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for the isolation of this compound and the assessment of its α-mannosidase inhibitory activity, based on established methods.

Isolation of this compound from Plantago asiatica Seeds

The isolation of this compound from its natural source involves extraction and a series of chromatographic separations.

Materials:

-

Dried seeds of Plantago asiatica

-

80% Aqueous ethanol

-

Hexane

-

n-Butanol

-

Silica gel for column chromatography

-

Sephadex LH-20 for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Powder the dried seeds of Plantago asiatica.

-

Extract the powdered seeds with 80% aqueous ethanol at room temperature with stirring for 12 hours. Repeat the extraction five times.

-

Combine the filtrates and concentrate them under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform liquid-liquid extraction with hexane to remove nonpolar compounds. Discard the hexane layer.

-

Subsequently, extract the aqueous layer five times with n-butanol.

-

Combine the n-butanol layers and concentrate under reduced pressure to yield the n-butanol extract.

-

-

Chromatographic Purification:

-

Subject the n-butanol extract to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the eluent.

-

Achieve final purification by preparative HPLC to obtain pure this compound.

-

α-Mannosidase Inhibition Assay

The inhibitory activity of this compound against α-mannosidase can be determined using a colorimetric assay with a synthetic substrate.

Materials:

-

Jack Bean α-Mannosidase

-

This compound (test inhibitor)

-

p-Nitrophenyl-α-D-mannopyranoside (substrate)

-

Citrate buffer (pH 4.5)

-

Sodium carbonate (stop solution)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of Jack Bean α-mannosidase in citrate buffer.

-

Prepare a stock solution of p-nitrophenyl-α-D-mannopyranoside in citrate buffer.

-

Prepare serial dilutions of this compound in citrate buffer to determine the IC50 value.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well:

-

Citrate buffer

-

This compound solution at various concentrations (or buffer for the control)

-

α-Mannosidase solution

-

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the p-nitrophenyl-α-D-mannopyranoside substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding sodium carbonate solution to each well.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

-

-

Kinetic Analysis:

-

To determine the mode of inhibition, perform the assay with varying concentrations of the substrate in the presence and absence of different fixed concentrations of this compound.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). A non-competitive inhibition pattern will show a series of lines with different y-intercepts but a common x-intercept.

-

Visualizations

Diagrams illustrating the experimental workflows and the mechanism of action of this compound.

Experimental Workflows

References

Plantagoside as a Potential Immunomodulator: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantagoside, a phenylethanoid glycoside predominantly isolated from plants of the Plantago genus, has emerged as a promising natural compound with significant immunomodulatory potential. Its traditional use in herbal medicine for treating inflammatory conditions has prompted scientific investigation into its mechanisms of action. This technical guide provides an in-depth overview of the current understanding of this compound's immunomodulatory effects, focusing on its anti-inflammatory properties and its influence on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel immunomodulatory therapeutics.

Mechanism of Action: Anti-inflammatory Effects

This compound exerts its immunomodulatory effects primarily through the attenuation of pro-inflammatory responses. In vitro and in vivo studies have demonstrated its ability to suppress the production of key inflammatory mediators, largely by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been shown to dose-dependently inhibit the production of several pro-inflammatory cytokines in immune cells, particularly macrophages, upon stimulation with lipopolysaccharide (LPS). This inhibition is a critical aspect of its anti-inflammatory activity.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Cell Line | Stimulant | This compound Concentration | Target Cytokine | Inhibition (%) | Reference |

| RAW 264.7 | LPS | Dose-dependent | TNF-α | Significant reduction observed | |

| RAW 264.7 | LPS | Dose-dependent | IL-6 | Significant reduction observed | |

| RAW 264.7 | LPS | Dose-dependent | IL-1β | Significant reduction observed |

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are intrinsically linked to its ability to modulate intracellular signaling cascades. Evidence strongly suggests that this compound inhibits the activation of the NF-κB and MAPK pathways, which are central to the inflammatory response.

-

NF-κB Pathway: this compound has been observed to inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This action prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

-

MAPK Pathway: this compound has been shown to suppress the phosphorylation of key kinases in the MAPK pathway, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The inhibition of these pathways further contributes to the reduced expression of inflammatory mediators.

Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-Stimulated Macrophages

| Cell Line | Stimulant | This compound Treatment | Target Protein | Effect | Reference |

| RAW 264.7 | LPS | This compound | p-IκBα | Inhibition of phosphorylation | |

| RAW 264.7 | LPS | This compound | p-p65 | Inhibition of phosphorylation | |

| RAW 264.7 | LPS | This compound | p-p38 | Inhibition of phosphorylation | |

| RAW 264.7 | LPS | This compound | p-JNK | Inhibition of phosphorylation | |

| RAW 264.7 | LPS | This compound | p-ERK | Inhibition of phosphorylation |

Signaling Pathway Diagrams

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound inhibits the MAPK signaling pathway.

In Vivo Anti-inflammatory Activity

The anti-inflammatory properties of this compound observed in vitro have been corroborated by studies using animal models of inflammation.

Carrageenan-Induced Paw Edema

In the carrageenan-induced paw edema model in rats, a classic assay for acute inflammation, this compound has been shown to significantly reduce paw swelling. This effect is attributed to its ability to inhibit the release of inflammatory mediators at the site of inflammation.

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Animal Model | Treatment | Dosage | Observation | Outcome | Reference |

| Wistar Rats | This compound | Dose-dependent | Paw volume measurement | Significant reduction in paw edema |

LPS-Induced Acute Lung Injury

In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), pre-treatment with plantamajoside (this compound) has been demonstrated to ameliorate lung injury. This protective effect is associated with a reduction in inflammatory cell infiltration, decreased production of pro-inflammatory cytokines in the bronchoalveolar lavage fluid, and inhibition of the NF-κB and MAPK signaling pathways in lung tissue.

Effects on Other Immune Cells

While the majority of research has focused on macrophages, emerging evidence suggests that this compound may also modulate the function of other key immune cells.

Dendritic Cells

Polysaccharides from Plantago asiatica L., the plant source of this compound, have been shown to induce the maturation of murine bone marrow-derived dendritic cells (DCs). This process involves the upregulation of maturation markers such as MHC-II, CD80, and CD86, and is also mediated through the MAPK and NF-κB signaling pathways. While this study focused on polysaccharides, it suggests a potential role for Plantago-derived compounds, including this compound, in modulating DC function, which is critical for initiating adaptive immune responses.

T and B Lymphocytes

Early studies have indicated that this compound may suppress antibody responses to sheep red blood cells and inhibit concanavalin A-induced lymphocyte proliferation. However, more detailed investigations are required to fully elucidate the specific effects of this compound on T and B lymphocyte activation, differentiation, and function.

Potential as a Vaccine Adjuvant

The ability of Plantago-derived compounds to stimulate dendritic cell maturation suggests a potential application for this compound as a vaccine adjuvant. Adjuvants are crucial components of modern vaccines, enhancing the magnitude and quality of the immune response to an antigen. The capacity of this compound to activate key signaling pathways in antigen-presenting cells could be harnessed to augment the efficacy of vaccines. Preclinical studies are warranted to explore this promising avenue.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Caption: Workflow for in vitro anti-inflammatory assays.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The cells are incubated for a specific period (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis).

-

Cytokine Analysis: Supernatants are collected, and the concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, JNK, and ERK. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

In Vivo Carrageenan-Induced Paw Edema Model

Caption: Workflow for carrageenan-induced paw edema model.